Cas no 2091269-54-2 (8-Chloro-5-fluoroquinolin-3-amine)

8-Chloro-5-fluoroquinolin-3-amine is a fluorinated quinoline derivative with a chloro-fluoro substitution pattern, offering unique reactivity and structural versatility for pharmaceutical and agrochemical applications. Its amine functionality at the 3-position allows for further derivatization, making it a valuable intermediate in the synthesis of bioactive compounds. The chloro and fluoro substituents enhance its electron-withdrawing properties, influencing binding affinity and metabolic stability in drug design. This compound is particularly useful in the development of antimicrobial and anticancer agents due to the quinoline scaffold's known pharmacological activity. High purity grades ensure consistent performance in research and industrial synthesis.
8-Chloro-5-fluoroquinolin-3-amine structure
2091269-54-2 structure
Product name:8-Chloro-5-fluoroquinolin-3-amine
CAS No:2091269-54-2
MF:C9H6ClFN2
MW:196.60874414444
CID:5267176

8-Chloro-5-fluoroquinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 8-Chloro-5-fluoroquinolin-3-amine
    • Inchi: 1S/C9H6ClFN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2
    • InChI Key: PSVOAVVBGFFVGH-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(F)C=CC=2Cl)C=C(N)C=1

8-Chloro-5-fluoroquinolin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-362100-0.5g
8-chloro-5-fluoroquinolin-3-amine
2091269-54-2 95.0%
0.5g
$1495.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01048586-1g
8-Chloro-5-fluoroquinolin-3-amine
2091269-54-2 95%
1g
¥7735.0 2023-03-19
Enamine
EN300-362100-2.5g
8-chloro-5-fluoroquinolin-3-amine
2091269-54-2 95.0%
2.5g
$3051.0 2025-03-18
Enamine
EN300-362100-0.25g
8-chloro-5-fluoroquinolin-3-amine
2091269-54-2 95.0%
0.25g
$1432.0 2025-03-18
Enamine
EN300-362100-10.0g
8-chloro-5-fluoroquinolin-3-amine
2091269-54-2 95.0%
10.0g
$6697.0 2025-03-18
Enamine
EN300-362100-0.1g
8-chloro-5-fluoroquinolin-3-amine
2091269-54-2 95.0%
0.1g
$1371.0 2025-03-18
Enamine
EN300-362100-5.0g
8-chloro-5-fluoroquinolin-3-amine
2091269-54-2 95.0%
5.0g
$4517.0 2025-03-18
Enamine
EN300-362100-0.05g
8-chloro-5-fluoroquinolin-3-amine
2091269-54-2 95.0%
0.05g
$1308.0 2025-03-18
Enamine
EN300-362100-1.0g
8-chloro-5-fluoroquinolin-3-amine
2091269-54-2 95.0%
1.0g
$1557.0 2025-03-18

Additional information on 8-Chloro-5-fluoroquinolin-3-amine

Professional Introduction to Compound with CAS No. 2091269-54-2 and Product Name: 8-Chloro-5-fluoroquinolin-3-amine

The compound identified by the CAS number 2091269-54-2 and the product name 8-Chloro-5-fluoroquinolin-3-amine represents a significant advancement in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound belongs to the quinoline class of heterocyclic aromatic compounds, which have long been recognized for their broad spectrum of biological activities. The structural features of 8-Chloro-5-fluoroquinolin-3-amine, including the presence of both chlorine and fluorine substituents, contribute to its unique chemical properties and potential pharmacological effects.

In recent years, quinoline derivatives have garnered considerable attention due to their efficacy in treating various infectious diseases, including bacterial infections. The introduction of fluorine into the quinoline scaffold enhances the metabolic stability and binding affinity of the compound, making it a promising candidate for further development. The amine group at the 3-position of the quinoline ring further modulates its pharmacokinetic profile, facilitating better absorption and distribution within the body.

One of the most compelling aspects of 8-Chloro-5-fluoroquinolin-3-amine is its potential application in addressing drug-resistant bacterial infections. The increasing prevalence of multidrug-resistant bacteria has necessitated the discovery of new antibiotics with novel mechanisms of action. Quinoline derivatives, such as 8-Chloro-5-fluoroquinolin-3-amine, have shown promise in inhibiting bacterial topoisomerases, which are essential enzymes for DNA replication and repair. By targeting these enzymes, the compound can disrupt bacterial growth and survival, offering a new therapeutic strategy against resistant strains.

Recent studies have also explored the anticancer potential of quinoline derivatives. The structural motif of 8-Chloro-5-fluoroquinolin-3-amine exhibits properties that can interfere with cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth. Preliminary in vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines while showing minimal toxicity to healthy cells. This selective toxicity makes it an attractive candidate for further investigation in oncology research.

The synthesis of 8-Chloro-5-fluoroquinolin-3-amine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The chlorination and fluorination steps are critical in introducing the substituents that confer its unique biological activity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to optimize these steps, resulting in more efficient and sustainable production processes.

From a pharmacological perspective, 8-Chloro-5-fluoroquinolin-3-amine exhibits several desirable properties that make it a promising therapeutic agent. Its molecular structure allows for good solubility in both water and lipids, facilitating its absorption and distribution throughout the body. Additionally, its stability under physiological conditions ensures prolonged activity at the target site. These characteristics are essential for developing compounds that can be administered orally or intravenously with minimal degradation.

The safety profile of 8-Chloro-5-fluoroquinolin-3-amine is another critical factor that has been extensively evaluated through preclinical studies. These studies have assessed its toxicity, immunogenicity, and potential side effects across various animal models. The results indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further research is needed to fully understand its long-term safety and potential interactions with other medications.

In conclusion, 8-Chloro-5-fluoroquinolin-3-amine represents a significant advancement in medicinal chemistry with its unique structural features and broad spectrum of biological activities. Its potential applications in treating infectious diseases and cancer make it a valuable compound for further research and development. As our understanding of its pharmacological properties continues to grow, it holds great promise for improving patient outcomes across multiple therapeutic areas.

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